Potassium hydrogen tartrate

Catalog No.
S655237
CAS No.
868-14-4
M.F
C4H5O6K
C4H5KO6
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium hydrogen tartrate

CAS Number

868-14-4

Product Name

Potassium hydrogen tartrate

IUPAC Name

potassium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Molecular Formula

C4H5O6K
C4H5KO6

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1

InChI Key

KYKNRZGSIGMXFH-ZVGUSBNCSA-M

SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[K+]

solubility

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C

Synonyms

KOOCCH(OH)CH(OH)COOH, Butanedioic acid-2.3-dihydroxy monopota

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[K+]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[K+]

The exact mass of the compound Potassium bitartrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as partially soluble1 g dissolves in 162 ml water, in 16 ml boiling water, in 8820 ml alcohol; readily sol in diluted mineral acids; sol in soln of alkalies or borax; in water approx 0.4% @ 10 °c to 6% @ 100 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155080. It belongs to the ontological category of organic potassium salt in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium hydrogen tartrate (CAS 868-14-4), commonly known as potassium bitartrate or cream of tartar, is a partially neutralized potassium acid salt of L-(+)-tartaric acid. In industrial, food science, and laboratory procurement, it is highly valued for its uniquely low aqueous solubility at room temperature, its mild and stable acidity, and its capacity to act as a precision buffer[1]. Unlike fully soluble organic acids, this compound remains largely crystalline in cold aqueous environments. This distinct physicochemical profile enables its use as a controlled-release acidulant, a primary analytical pH standard, and a highly specific seeding agent in separation processes, making it a foundational material in both formulation and analytical chemistry [2].

Substituting potassium hydrogen tartrate with its free acid parent (tartaric acid) or its sodium analog (sodium bitartrate) fundamentally alters process kinetics and pH stability. Tartaric acid is highly soluble and unbuffered, leading to immediate, uncontrolled reactions at room temperature and excessive pH drops that can destabilize protein matrices or cause premature gas release in formulations [1]. Sodium bitartrate lacks the specific low-temperature insolubility of the potassium salt, rendering it ineffective for applications requiring delayed thermal activation or targeted cold-precipitation. Consequently, for workflows demanding precise pH buffering (such as NIST primary standards) or temperature-dependent solubility, generic tartrates are strictly non-interchangeable and will lead to downstream process failures .

Thermal Activation Kinetics in Formulation

Potassium hydrogen tartrate exhibits exceptionally low solubility in cold water (approximately 0.57 g/100 mL at 20°C), which restricts its reactivity at room temperature. Upon heating to 55–70°C, its solubility and subsequent acid release increase dramatically. In contrast, tartaric acid is highly soluble (>133 g/100 mL at 20°C) and reacts instantly upon hydration. In gas-release formulation trials, KHT-based powders delivered 22% greater volume retention compared to tartaric acid equivalents due to this delayed thermal activation [1].

Evidence DimensionTemperature of primary acid release and volume retention
Target Compound DataActivates at 55–70°C (0.57 g/100 mL solubility at 20°C); +22% volume retention
Comparator Or BaselineTartaric acid (Instant room-temperature reaction; >133 g/100 mL solubility at 20°C)
Quantified Difference22% greater volume retention in end-product due to delayed reaction kinetics
ConditionsAqueous dough/batter matrix, heated from 20°C to >70°C

Buyers formulating leavening agents or controlled-release effervescents must use the potassium salt to prevent premature reaction and product failure.

Primary Reference Standard for pH Calibration

A saturated solution of potassium hydrogen tartrate is recognized as a primary standard reference material by NIST and PTB. Because it dissociates into a stable equilibrium of acid tartrate, tartrate dianion, and potassium cations, an excess of the salt in water reliably produces a buffer with an exact pH of 3.557 at 25°C. Free tartaric acid or sodium bitartrate cannot self-buffer to this exact, highly reproducible primary standard value without complex, error-prone titration.

Evidence DimensionpH standard reproducibility
Target Compound DataExact self-buffering pH of 3.557 at 25°C in saturated solution
Comparator Or BaselineTartaric acid / Sodium bitartrate (Requires precise titration to achieve stable buffer)
Quantified DifferenceProvides a direct, single-component NIST primary reference standard without titration
ConditionsSaturated aqueous solution at 25°C

Analytical laboratories must procure this specific compound to ensure NIST-traceable calibration of pH measurement instruments.

pH-Mediated Protein Stabilization and Syneresis Prevention

In protein-rich matrices such as egg white foams, potassium hydrogen tartrate acts as an optimal buffer, lowering the pH to approximately 4.0. This specific pH delays protein coagulation from 62°C to 68°C, strengthening hydrophobic interactions. Substituting with free tartaric acid drops the pH to ≤3.0, which induces excessive protein cross-linking. Side-by-side trials demonstrate that matrices acidified with tartaric acid exhibit 4.3× more syneresis (liquid separation) compared to those stabilized with potassium hydrogen tartrate [1].

Evidence DimensionMatrix syneresis (liquid separation)
Target Compound DatapH ~4.0 buffer; delays coagulation to 68°C
Comparator Or BaselineTartaric acid (pH ≤3.0; causes 4.3× more syneresis)
Quantified Difference4.3-fold reduction in syneresis (liquid separation)
ConditionsProtein foam matrix held for 2 hours at room temperature

Procuring the potassium salt is critical for food scientists and bioprocessors needing to stabilize protein structures without causing acid-induced degradation.

Controlled-Release Acidulant in Food Formulation

Due to its low cold-water solubility and activation at 55–70°C, potassium hydrogen tartrate is the premier choice for double-acting baking powders and effervescent blends where premature gas release must be avoided [1].

Primary pH Calibration Standards

Analytical laboratories strictly procure this compound to generate saturated solutions that serve as a NIST-traceable pH standard of 3.557 at 25°C, essential for the precise calibration of differential potentiometry equipment .

Cold Stabilization Seeding in Beverage Processing

In winemaking, potassium hydrogen tartrate powder is procured as a highly specific seeding agent. Adding it to chilled wine accelerates the targeted precipitation of excess tartrates, a process that cannot be achieved with highly soluble sodium bitartrate [2].

Protein Foam Stabilization

It is heavily utilized in food science and bioprocessing to buffer solutions to ~pH 4.0, which delays thermal coagulation and prevents syneresis in delicate protein matrices far more effectively than unbuffered free acids [1].

Physical Description

White crystalline or granulated powder

Color/Form

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER
SLIGHTLY OPAQUE CRYSTALS

XLogP3

-1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

187.97231936 g/mol

Monoisotopic Mass

187.97231936 g/mol

Heavy Atom Count

11

Taste

PLEASANT ACIDULOUS TASTE

Density

1.984 @ 18 °C

UNII

NPT6P8P3UU

Drug Indication

Indicated for the treatment of constipation.

Pharmacology

Potassium bitartrate potentiates bowel movements. In medical studies, it was shown to be an effective treatment for chronic constipationwhen combined with sodium bicarbonate in a polyethylene glycol-based suppository [A33010].

ATC Code

A - Alimentary tract and metabolism
A12 - Mineral supplements
A12B - Potassium
A12BA - Potassium
A12BA03 - Potassium hydrogentartrate

Mechanism of Action

Potassium bitartrate is a carbon dioxide-releasing laxative that works by forming carbon dioxide gas, which creates a mechanical distension against the intestinal wall and induces bowel contractions. Rectal suppositories of carbon dioxide-releasing type of laxative were demonstrated to be useful and safe in the treatment of patients at risk for electrolyte disorders such as the elderly or patients with renal or cardiovascular disorders.

Other CAS

868-14-4

Absorption Distribution and Excretion

There is little systemic absorption expected following rectal administration of potassium bitartrate.
No pharmacokinetic data available.

Metabolism Metabolites

No pharmacokinetic data available.

Wikipedia

Potassium_bitartrate

Biological Half Life

No pharmacokinetic data available.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives

Methods of Manufacturing

REACTION OF TARTARIC ACID, POTASSIUM SODIUM TARTRATE (ROCHELLE SALT), AND POTASSIUM SULFATE, FOLLOWED BY FILTRATION, PURIFICATION, PRECIPITATION, & DRYING
OBTAINED FROM SEDIMENTS IN MANUFACTURE OF WINE, KNOWN AS ARGOLS OR WINE LEES. SALT IS @ LEAST 99.5% PURE.
BY PURIFYING ARGOL OR TARTAR- SUBSTANCE DEPOSITED IN WINE CASKS DURING FERMENTATION OF GRAPE JUICE, WHICH SUBSTANCE CONSISTS OF ABOUT 80% POTASSIUM BITARTRATE.
FROM WINE LEES BY EXTRACTION WITH WATER & CRYSTALLIZATION.

General Manufacturing Information

Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1): ACTIVE
INCOMPATIBILITIES: BECAUSE IT CONTAINS AN ACIDIC HYDROGEN, IT CAN REACT WITH ALKALINE SUBSTANCES. ITS SLIGHT SOLUBILITY SOMETIMES CAUSES DIFFICULTY IN LIQ MIXTURES.

Analytic Laboratory Methods

CREAM OF TARTAR DETERMINED BY TITRATION.

Dates

Last modified: 08-15-2023

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